molecular formula C16H11Cl2NO2S B11953685 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide CAS No. 61295-70-3

3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide

Cat. No.: B11953685
CAS No.: 61295-70-3
M. Wt: 352.2 g/mol
InChI Key: HYCURGRMACLMFH-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a sulfonamide group attached to a benzene ring, which is further substituted with two chlorine atoms and a naphthalene moiety.

Preparation Methods

The synthesis of 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with naphthylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated to facilitate the formation of the sulfonamide bond .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

3,4-Dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition, particularly those enzymes involved in folic acid synthesis.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 3,4-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide include other sulfonamide derivatives such as sulfamethazine, sulfadiazine, and sulfamethoxazole. These compounds share the sulfonamide functional group but differ in their specific substituents and overall structure. The unique combination of the naphthalene moiety and dichlorobenzene ring in this compound distinguishes it from other sulfonamides, potentially leading to different biological activities and applications .

Biological Activity

3,4-Dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes both chlorine and naphthalene moieties, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10Cl2N2O2S\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Key Features:

  • Sulfonamide Group: Imparts antibacterial properties.
  • Chlorine Substituents: Potentially enhance lipophilicity and biological activity.
  • Naphthalene Moiety: May contribute to interactions with biological targets.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The mechanism involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), which is essential for bacterial growth.

Case Study:
A study demonstrated that derivatives of sulfonamides showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth (Table 1).

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

Mechanism of Action:
The sulfonamide group may inhibit carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis. In vitro studies have shown that treatment with this compound leads to reduced cell viability in various cancer cell lines, including breast and colon cancer cells.

Case Study:
In a cell line study, treatment with this compound resulted in a dose-dependent decrease in cell proliferation:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate plasma protein binding.

Parameters Evaluated:

  • Absorption: Rapid absorption post-administration.
  • Distribution: Wide distribution due to lipophilic nature.
  • Metabolism: Primarily hepatic metabolism.
  • Excretion: Renal excretion as metabolites.

Properties

CAS No.

61295-70-3

Molecular Formula

C16H11Cl2NO2S

Molecular Weight

352.2 g/mol

IUPAC Name

3,4-dichloro-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C16H11Cl2NO2S/c17-14-9-8-12(10-15(14)18)22(20,21)19-16-7-3-5-11-4-1-2-6-13(11)16/h1-10,19H

InChI Key

HYCURGRMACLMFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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